An In-depth Technical Guide to (Dimethylphenylsilyl)boronic acid pinacol ester: Properties, Characterization, and Handling
An In-depth Technical Guide to (Dimethylphenylsilyl)boronic acid pinacol ester: Properties, Characterization, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Dimethylphenylsilyl)boronic acid pinacol ester, also known as 2-(dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile organoboron compound that has gained significant attention in modern organic synthesis. Its unique reactivity, particularly in transition-metal-free borylation reactions, makes it a valuable reagent for the formation of carbon-boron bonds, which are key precursors in Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of the physical and chemical properties of this reagent, detailed protocols for its characterization, and expert insights into its handling and application.
Chemical Structure and Key Identifiers
The structure of (Dimethylphenylsilyl)boronic acid pinacol ester features a silicon atom bonded to a boronic acid pinacol ester group, a phenyl group, and two methyl groups. This unique arrangement of atoms dictates its chemical behavior and physical properties.
"B" -- "O1" [color="#34A853"]; "B" -- "O2" [color="#34A853"]; "O1" -- "C1" [color="#34A853"]; "O2" -- "C2" [color="#34A853"]; "C1" -- "C2" [color="#34A853"]; "C1" -- "C1_CH3_1" [color="#34A853"]; "C1" -- "C1_CH3_2" [color="#34A853"]; "C2" -- "C2_CH3_1" [color="#34A853"]; "C2" -- "C2_CH3_2" [color="#34A853"]; "B" -- "Si" [color="#EA4335"]; "Si" -- "Si_CH3_1" [color="#4285F4"]; "Si" -- "Si_CH3_2" [color="#4285F4"]; "Si" -- "Ph" [color="#FBBC05"]; }
Figure 1: Chemical structure of (Dimethylphenylsilyl)boronic acid pinacol ester.Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 185990-03-8[1] |
| Molecular Formula | C₁₄H₂₃BO₂Si[1] |
| Molecular Weight | 262.23 g/mol [1] |
| Synonyms | 2-(Dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, B-(dimethylphenylsilyl)pinacolborane |
Physical and Chemical Properties
(Dimethylphenylsilyl)boronic acid pinacol ester is a colorless to light yellow liquid at room temperature. It is generally stable under anhydrous conditions but is sensitive to moisture, which can lead to hydrolysis of the boronic ester functionality.
Table 2: Physical Properties
| Property | Value | Source(s) |
| Form | Liquid | |
| Density | 0.962 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4946 | |
| Boiling Point | 120 °C at 0.08 mmHg | [2] |
| Solubility | Soluble in common organic solvents | [3] |
| Stability | Shelf-stable, but moisture-sensitive | [3] |
Spectroscopic Characterization
A thorough characterization of (Dimethylphenylsilyl)boronic acid pinacol ester is crucial for quality control and for understanding its reactivity. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure and purity of the compound.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the phenyl protons, the methyl groups on the silicon atom, and the methyl groups of the pinacol ester.
-
¹³C NMR: The carbon NMR spectrum will display resonances for all unique carbon atoms in the molecule. The carbon atom attached to the boron is often not observed or is very broad due to quadrupolar relaxation.[3]
-
¹¹B NMR: The boron-11 NMR spectrum is particularly informative for organoboron compounds. For (Dimethylphenylsilyl)boronic acid pinacol ester, a single resonance is expected in the region typical for tetracoordinate boron in a pinacol ester environment, around δ 32.8 ppm.[3]
-
²⁹Si NMR: Silicon-29 NMR can be used to confirm the environment of the silicon atom.
Table 3: Typical NMR Data (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹¹B | ~32.8 | Broad Singlet | B-pinacol |
| ¹H | ~7.5-7.3 | Multiplet | Phenyl protons |
| ~1.25 | Singlet | Pinacol methyl protons | |
| ~0.4 | Singlet | Si-methyl protons | |
| ¹³C | ~138 | Singlet | Phenyl C (ipso) |
| ~133 | Singlet | Phenyl CH | |
| ~129 | Singlet | Phenyl CH | |
| ~128 | Singlet | Phenyl CH | |
| ~83 | Singlet | Pinacol quaternary carbons | |
| ~25 | Singlet | Pinacol methyl carbons | |
| ~-3 | Singlet | Si-methyl carbons |
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain insights into the fragmentation pattern of the molecule. For organoboron compounds, the isotopic pattern of boron (¹⁰B and ¹¹B) can be a useful diagnostic tool.
"M+" [label="[C₁₄H₂₃BO₂Si]⁺˙\n(Molecular Ion)", fillcolor="#FBBC05"]; "Frag1" [label="Loss of CH₃", fillcolor="#EA4335"]; "Frag2" [label="Loss of Ph", fillcolor="#EA4335"]; "Frag3" [label="Loss of SiMe₂Ph", fillcolor="#EA4335"]; "Ion1" [label="[M - CH₃]⁺"]; "Ion2" [label="[M - Ph]⁺"]; "Ion3" [label="[B(pin)]⁺"];
"M+" -> "Frag1" -> "Ion1"; "M+" -> "Frag2" -> "Ion2"; "M+" -> "Frag3" -> "Ion3"; }
Figure 2: A plausible fragmentation pathway for (Dimethylphenylsilyl)boronic acid pinacol ester in mass spectrometry.Experimental Protocols
Synthesis of (Dimethylphenylsilyl)boronic acid pinacol ester
A common method for the synthesis of silylboronates involves the reaction of a silyllithium species with a boronic ester. The following is a representative, generalized protocol.
Step-by-Step Methodology:
-
Preparation of Silyllithium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve chlorodimethylphenylsilane in a dry, ethereal solvent such as tetrahydrofuran (THF).
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Add a solution of lithium metal (with a catalytic amount of an electron carrier like naphthalene) portion-wise to the stirred solution. The reaction progress can be monitored by the color change of the solution.
-
Reaction with Boronic Ester: In a separate flame-dried flask under an inert atmosphere, dissolve a suitable boronic ester, such as isopropoxy pinacol boronate, in dry THF.
-
Cool this solution to -78 °C.
-
Slowly add the freshly prepared silyllithium solution to the boronic ester solution via a cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure (Dimethylphenylsilyl)boronic acid pinacol ester.
Causality Behind Experimental Choices:
-
Inert Atmosphere and Dry Solvents: Silyllithium reagents are highly reactive and sensitive to moisture and oxygen. The use of an inert atmosphere and anhydrous solvents is critical to prevent their decomposition and ensure a high yield of the desired product.
-
Low-Temperature Reaction: The formation and reaction of the silyllithium reagent are performed at low temperatures to control the reactivity and minimize side reactions.
-
Choice of Boronic Ester: Isopropoxy pinacol boronate is often used as it is a commercially available and effective electrophile for trapping the silyllithium nucleophile.
Characterization Workflow
subgraph "cluster_Synthesis" { label = "Synthesis & Purification"; bgcolor="#E8F0FE"; "Synthesis" [label="Synthesis of\n(Dimethylphenylsilyl)boronic\nacid pinacol ester"]; "Purification" [label="Vacuum Distillation or\nColumn Chromatography"]; "Synthesis" -> "Purification"; }
subgraph "cluster_Characterization" { label = "Spectroscopic & Analytical Characterization"; bgcolor="#FCE8E6"; "NMR" [label="NMR Spectroscopy\n(¹H, ¹³C, ¹¹B, ²⁹Si)"]; "MS" [label="Mass Spectrometry\n(EI or ESI)"]; "FTIR" [label="FT-IR Spectroscopy"]; "Purity" [label="Purity Assessment\n(GC or HPLC)"]; }
"Purification" -> "NMR" [lhead="cluster_Characterization"]; "NMR" -> "MS"; "MS" -> "FTIR"; "FTIR" -> "Purity"; }
Figure 3: A typical workflow for the synthesis and characterization of (Dimethylphenylsilyl)boronic acid pinacol ester.Handling, Storage, and Safety
Handling:
-
Handle (Dimethylphenylsilyl)boronic acid pinacol ester in a well-ventilated fume hood.
-
As it is moisture-sensitive, it is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen), especially when transferring or preparing solutions for reactions.
-
Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Storage:
-
Store the compound in a tightly sealed container in a cool, dry place.
-
To prolong its shelf life, storage under an inert atmosphere is recommended.
Safety:
-
While specific toxicity data is limited, it is prudent to treat this compound with the same care as other laboratory chemicals.
-
Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse thoroughly with water.
Applications in Organic Synthesis
The primary application of (Dimethylphenylsilyl)boronic acid pinacol ester is as a reagent for the borylation of organic halides and other electrophiles. A key advantage of this reagent is its ability to participate in transition-metal-free borylation reactions.[3] This is particularly valuable in the synthesis of pharmaceutical intermediates, where minimizing transition metal contamination is a critical concern.[3] The reaction typically proceeds via the formation of a silicate-ate complex, which then undergoes a nucleophilic attack on the electrophile.
References
- Sigma-Aldrich. (Dimethylphenylsilyl)boronic acid pinacol ester product page.
- Enamine. Pinacol ester (dimethylphenylsilyl)boronic acid product page.
- BLDpharm. BD240558[(Dimethylphenylsilyl)boronic acid pinacol ester] product page.
- CymitQuimica. (Dimethylphenylsilyl)boronic acid pinacol ester product page.
- Organic Syntheses. Transition-Metal-Free Synthesis of an Aryl Boronate Ester through Base-Mediated Boryl Substitution of an Aryl Halide with a Silylborane. Org. Synth. 2022, 99, 39-52.
- FUJIFILM Wako Chemicals. (Dimethylphenylsilyl)boronic acid pinacol ester product page.
- Porphyrin Systems. (Dimethylphenylsilyl)boronic acid pinacol ester product page.
- ChemBK. (Dimethylphenylsilyl)boronic acid pinacol ester product page.
- Santa Cruz Biotechnology. (Dimethylphenylsilyl)boronic acid pinacol ester product page.
- TCI Chemicals. 2-(Dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane product page.
- Royal Society of Chemistry. Boryl Substitution of Functionalized Aryl-, Heteroaryl- and Alkenyl Halides with Silylborane.
- ACS Publications.
- SDSU Chemistry. 11B NMR Chemical Shifts.
- Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)
- ACS Publications. Mass Spectrometry in Boron Chemistry.
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- ChemRxiv. Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry.
- Borates Today.
- PubMed. High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses.
- YouTube. NMR Spectroscopy.
- YouTube. C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil.
- PubMed.
- Journal of the Chemical Society, Dalton Transactions. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact.
- ResearchGate. Mass spectrometnc analysis for organic boron compounds.
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